molecular formula C8H8OS B155543 Benzo[b]thiophen-4(5H)-one, 6,7-dihydro- CAS No. 13414-95-4

Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-

Cat. No. B155543
CAS RN: 13414-95-4
M. Wt: 152.22 g/mol
InChI Key: GJEKNELSXNSYAQ-UHFFFAOYSA-N
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Description

Benzo[b]thiophenes are aromatic heterocyclic compounds that consist of fused benzene and thiophene rings. They are significant in various fields, including medicinal chemistry, due to their broad range of pharmacological properties such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities. Additionally, benzo[b]thiophenes have applications in organic photoelectric materials and as organic semiconductors. They serve as building blocks or intermediates for synthesizing pharmaceutically important molecules .

Synthesis Analysis

The synthesis of benzo[b]thiophenes can be achieved through various methods. A general and convenient synthesis of benzo[b]thiophenes has been developed, which includes the preparation of benzo[b]thiophenes and selenophenes from o-halo-ethynylbenzene precursors in good to high yields . Another approach involves a one-pot procedure that uses bromoenynes and o-alkynylbromobenzene derivatives, followed by a Pd-catalyzed C-S bond formation and heterocyclization reaction . Additionally, novel thiophene derivatives have been synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, which were then tested for various pharmacological activities .

Molecular Structure Analysis

The molecular structures of benzo[b]thiophenes have been characterized by single-crystal X-ray analysis, revealing that they possess completely planar molecular structures and are packed in a herringbone arrangement . This planarity is crucial for their electronic properties and their utility in organic electronics.

Chemical Reactions Analysis

Benzo[b]thiophenes can undergo various chemical reactions to form different derivatives. For instance, from 6,7-dihydrobenzo[b]thiophen-4(5H)-one, derivatives such as 5-formyl, 5-acetyl, 5-carboxy, and 5-cyano-benzo[b]thiophene have been prepared . Benzo[b]thiophene-5,6-dicarboxaldehyde has been used to synthesize seven, six, and five-membered rings condensed to benzo[b]thiophene and has been applied in fluorescence determination of amino acids .

Physical and Chemical Properties Analysis

The physicochemical properties of benzo[b]thiophenes have been elucidated using techniques like cyclic voltammetry (CV) and UV-vis spectra, which help in understanding their electrochemical and optical properties . These properties are essential for their applications in electronic devices and pharmaceuticals.

Relevant Case Studies

In the field of medicinal chemistry, benzo[b]thiophene derivatives have been synthesized and characterized for their antibacterial, antifungal, and anti-inflammatory activities. Many of these molecules were found to be potent, highlighting the importance of benzo[b]thiophenes in drug development . Another study reported the synthesis of novel thiophene derivatives with antiarrhythmic, serotonin antagonist, and antianxiety activities, which showed high activity compared to standard drugs .

Scientific Research Applications

Therapeutic Efficacy and Safety in Antimycotic Treatment

Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-, known as sertaconazole, demonstrates potent antifungal activity, as evidenced by its effectiveness in treating Pityriasis versicolor and cutaneous dermatophytosis. In a clinical trial, sertaconazole, applied as a cream in concentrations of 1% and 2%, achieved a 100% cure rate in patients suffering from Pityriasis versicolor. The treatment was administered twice a day for 4 weeks, showing no relapses post-treatment and optimal drug safety with no recorded undesirable effects (Nasarre et al., 1992). Similarly, in the treatment of superficial mycoses caused by dermatophytes, sertaconazole cream at 1% and 2% concentrations was found to be highly effective, with the 2% concentration providing a quicker resolution of the disease. The study highlighted sertaconazole's significant potential in topical therapy for superficial dermatophytoses, marking a considerable advancement in the treatment of such conditions (Pedragosa et al., 1992).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, and contact with skin and eyes should be avoided. It is recommended to wear suitable protective clothing when handling this compound .

Future Directions

The compound has potential applications in the synthesis of pharmaceuticals and other organic compounds. Its use as a precursor in the synthesis of brexpiprazole suggests potential future directions in the development of new antipsychotic drugs .

properties

IUPAC Name

6,7-dihydro-5H-1-benzothiophen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEKNELSXNSYAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4065440
Record name Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-
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Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-

CAS RN

13414-95-4
Record name 6,7-Dihydrobenzo[b]thiophen-4(5H)-one
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Record name 4,5,6,7-Tetrahydro-4-oxothionaphthene
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Record name 13414-95-4
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Record name Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-
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Record name Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-
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Record name 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene
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Record name 4,5,6,7-TETRAHYDRO-4-OXOTHIONAPHTHENE
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Synthesis routes and methods

Procedure details

4-(2-Thienyl)butyric acid (28.42 g, 167 mmol) was placed in a round bottom flask with acetic anhydride (30 mL) and phosphoric acid (0.6 mL), and heated to reflux for 3.2 hours. The reaction mixture was poured into 100 mL of water, extracted with ethyl acetate, washed with brine, dried over MgSO4, and concentrated in vacuo to give a brown oil (22.60 g) which was vacuum distilled (1 mm Hg, 107°-115° C.) to give a white solid (13.08 g, 51%): mp 34°-40° C.); 1H NMR (CDCl3) 300 MHz 7.29 (d, J=5.2 Hz, 1H), 6.99 (d, J=5.2 Hz, 1H, 2.95 (t, J=6.0 Hz, 2H), 2.47(m, 2H), 2.13(m, 2H). M+H=153.
Quantity
28.42 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name

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